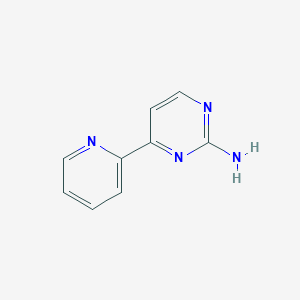
4-(Pyridin-2-yl)pyrimidin-2-amine
説明
“4-(Pyridin-2-yl)pyrimidin-2-amine” is a chemical compound that has been studied for its potential applications in the field of medicine. It has been identified as a highly potent and selective inhibitor of CDK4 and CDK6, which are cyclin D dependent kinases that regulate entry into the S phase of the cell cycle . These kinases are validated targets for anticancer drug discovery .
Synthesis Analysis
The synthesis of “4-(Pyridin-2-yl)pyrimidin-2-amine” involves medicinal chemistry optimization . A novel series of this compound has been developed as derivatives that are highly potent and selective inhibitors of CDK4 and CDK6 .
Molecular Structure Analysis
The molecular formula of “4-(Pyridin-2-yl)pyrimidin-2-amine” is C9H8N4 . Its molecular weight is 172.19 g/mol . The compound has a topological polar surface area of 64.7 Ų .
Chemical Reactions Analysis
The compound has been used in the design and synthesis of JAK inhibitors . It has also been used in the development of CDK4/6 inhibitors .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 172.19 g/mol . It has a topological polar surface area of 64.7 Ų . The compound has one hydrogen bond donor count and four hydrogen bond acceptor counts .
科学的研究の応用
Antimicrobial Activity
4-(Pyridin-2-yl)pyrimidin-2-amine: derivatives have shown promising antibacterial and antifungal potential . These compounds could serve as novel antimicrobial agents, especially in the context of increasing drug resistance among pathogens.
Cancer Research
a. CDK4/CDK6 Inhibition: Some derivatives of 4-(Pyridin-2-yl)pyrimidin-2-amine exhibit high potency and selectivity as inhibitors of cyclin-dependent kinases CDK4 and CDK6. These kinases regulate cell cycle progression and are validated targets for anticancer drug discovery . Investigating these compounds further may lead to potential cancer therapies.
b. PLK4 Inhibition: The serine/threonine protein kinase PLK4 plays a crucial role in centriole duplication, which is essential for maintaining genome integrity. Overexpression of PLK4 has been observed in various cancers. Therefore, 4-(Pyridin-2-yl)pyrimidin-2-amine derivatives could be explored as candidate anticancer agents by targeting PLK4 .
Protein Kinase Inhibition
a. CLK1 and DYRK1A Inhibition: In ongoing studies, pyrido[3,4-g]quinazolines (related heteroaromatic compounds) have been identified as nanomolar inhibitors of Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). These kinases play roles in cell cycle regulation and could be potential therapeutic targets .
作用機序
Target of Action
The primary target of 4-(Pyridin-2-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
4-(Pyridin-2-yl)pyrimidin-2-amine interacts with its target, PLK4, by inhibiting its activity . This inhibition disrupts the normal function of PLK4, leading to changes in the cell cycle and potentially preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of PLK4 affects the centriole duplication pathway . This pathway is crucial for maintaining genome integrity, and its disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Pharmacokinetics
The compound exhibits good plasma stability and liver microsomal stability . These properties suggest that 4-(Pyridin-2-yl)pyrimidin-2-amine has a favorable pharmacokinetic profile, with potential for good bioavailability .
Result of Action
At the cellular level, 4-(Pyridin-2-yl)pyrimidin-2-amine presents excellent antiproliferative activity against breast cancer cells . This suggests that the compound’s action results in the inhibition of cancer cell growth .
将来の方向性
特性
IUPAC Name |
4-pyridin-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXVSZXHWDQESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377514 | |
| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)pyrimidin-2-amine | |
CAS RN |
66521-65-1 | |
| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 4-(pyridin-2-yl)pyrimidin-2-amine and how does it contribute to its potential as a drug template?
A1: 4-(Pyridin-2-yl)pyrimidin-2-amine is characterized by a planar structure with a pyridine ring and a pyrimidine ring linked together. [] This arrangement, along with the presence of an amino group, allows for diverse interactions with biological targets. X-ray diffraction studies have revealed the formation of Nsp2-H...N hydrogen bonds between molecules, leading to a dimeric structure in the solid state. [] This ability to form hydrogen bonds is crucial for interacting with specific amino acid residues within the active sites of enzymes, making it a promising template for drug design.
Q2: How does 4-(pyridin-2-yl)pyrimidin-2-amine interact with potential targets at the molecular level, particularly in the context of chronic myeloid leukemia (CML)?
A2: Molecular docking studies, using the kinase enzyme (PDB ID 2hyy) as a target relevant to CML, show that 4-(pyridin-2-yl)pyrimidin-2-amine exhibits an energy affinity of ΔG = -10.3 kcal/mol. [, ] While this binding affinity is slightly lower than the control molecule Imatinib (ΔG = -12.8 kcal/mol), the compound demonstrates key interactions. Notably, the amino group of the pyrimidine moiety anchors to Asp427 and His407 residues through hydrogen bonding. [] These residues are crucial for kinase activity, suggesting a potential mechanism for inhibiting this enzyme, which plays a significant role in CML.
Q3: What spectroscopic data supports the structural characterization of 4-(pyridin-2-yl)pyrimidin-2-amine?
A3: The compound has been characterized using FT-IR and UV-Vis spectroscopy. [] FT-IR analysis, supported by computational studies, confirmed the presence of Nsp2-H...N hydrogen bonds in the solid state. This is evident from the shift of N-H stretching vibration peaks to lower wavenumbers compared to the gas phase. [] UV-Vis spectroscopic analysis indicates a donor-acceptor system within the molecule, where the amino group acts as an electron donor and the pyridine and pyrimidine rings serve as electron acceptors. []
Q4: How does the electrostatic potential of 4-(pyridin-2-yl)pyrimidin-2-amine relate to its potential for drug design?
A4: Quantitative electrostatic potential analysis, conducted using the Multiwfn program, highlights regions of positive and negative electrostatic potential within the molecule. [, ] The most positive region (34.8 kcal/mol) is found near the N-H group, while the most negative regions (-35.4 and -34.0 kcal/mol) are located near the nitro group of the derivative N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine. [] Understanding these electrostatic potential distributions can guide the design of derivatives with enhanced binding affinity and specificity towards target proteins, further solidifying its potential as a lead compound in drug discovery.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




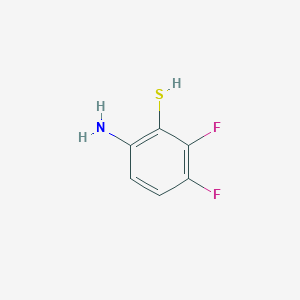
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)

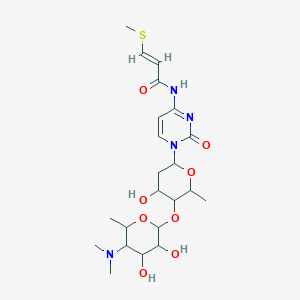

![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)

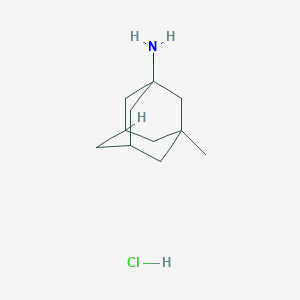

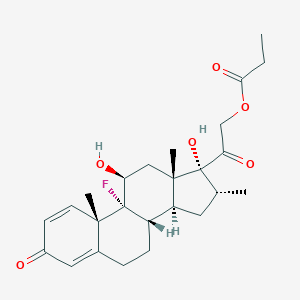


![(1S,3E,5R,6S,7R)-3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B132093.png)